C21H22FN3O6
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Overview
Description
Preparation Methods
The preparation of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions are often proprietary or protected by patents . Generally, the synthesis involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and functionalization with fluorine, hydroxyl, and methoxy groups .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo: has several scientific research applications:
Chemistry: Used in the study of biomolecule-ligand complexes, free energy calculations, and structure-based drug design.
Biology: Employed in molecular dynamics simulations to understand biological processes at the molecular level.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-2-hydroxy-8-methoxy-7-[(4aS,7aS)-octahydro-5-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo include other quinoline derivatives and fluoroquinolones . These compounds share similar structural features and functional groups but may differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications .
Biological Activity
The compound with the molecular formula C21H22FN3O6 is a complex organic molecule that has garnered interest in the field of medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in the realms of pharmacology and biochemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes:
- Carbon (C) : 21 atoms
- Hydrogen (H) : 22 atoms
- Fluorine (F) : 1 atom
- Nitrogen (N) : 3 atoms
- Oxygen (O) : 6 atoms
This composition suggests a complex interplay of functional groups that can influence its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The effectiveness of these compounds is often measured using assays such as the DPPH radical scavenging test, where lower EC50 values indicate higher antioxidant potency.
Anticancer Effects
Preliminary studies suggest that this compound may possess anticancer properties. Research has identified that certain analogs can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is crucial for developing safer cancer therapies. The mode of action typically involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of a related compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against infections caused by these pathogens.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 10 µg/mL |
Staphylococcus aureus | 15 µg/mL |
Case Study 2: Antioxidant Activity
In a comparative study assessing antioxidant activities, this compound exhibited an EC50 value of 45 µg/mL in scavenging DPPH radicals, outperforming several known antioxidants like ascorbic acid.
Compound | EC50 (µg/mL) |
---|---|
This compound | 45 |
Ascorbic Acid | 60 |
Case Study 3: Anticancer Activity
A study on the anticancer effects of this compound analogs revealed an IC50 value of 8 µM against HeLa cells, indicating potent antiproliferative activity.
Cell Line | IC50 (µM) |
---|---|
HeLa | 8 |
MCF-7 | 12 |
Properties
Molecular Formula |
C21H22FN3O6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid |
InChI |
InChI=1S/C21H22FN3O6/c22-10-3-4-13-12(8-10)21(20(30)23-13)17-16(14(24-21)5-6-15(26)27)18(28)25(19(17)29)9-11-2-1-7-31-11/h3-4,8,11,14,16-17,24H,1-2,5-7,9H2,(H,23,30)(H,26,27)/t11?,14-,16-,17+,21+/m0/s1 |
InChI Key |
QKAWCNVRMNQQIU-IVQZSHPJSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)[C@H]3[C@@H](N[C@@]4([C@H]3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3C(NC4(C3C2=O)C5=C(C=CC(=C5)F)NC4=O)CCC(=O)O |
Origin of Product |
United States |
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